molecular formula C4H8N4O4 B13729250 1,4-Dinitropiperazine CAS No. 4164-37-8

1,4-Dinitropiperazine

Cat. No.: B13729250
CAS No.: 4164-37-8
M. Wt: 176.13 g/mol
InChI Key: GSUMZAMXDRIYCL-UHFFFAOYSA-N
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Description

1,4-Dinitropiperazine is an organic compound with the molecular formula C₄H₈N₄O₄. It is a derivative of piperazine, where two nitro groups are attached to the nitrogen atoms at positions 1 and 4 of the piperazine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dinitropiperazine can be synthesized through the nitration of piperazine. The process involves the reaction of piperazine with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions typically include controlled temperature and pH to ensure the selective nitration at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and catalysts, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Dinitropiperazine undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: Although less common, the compound can undergo oxidation under specific conditions to form higher oxidation state products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1,4-Diaminopiperazine.

    Substitution: Various substituted piperazines depending on the nucleophile used.

    Oxidation: Higher oxidation state derivatives of piperazine.

Scientific Research Applications

1,4-Dinitropiperazine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dinitropiperazine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including cytotoxicity and inhibition of specific enzymes or pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diaminopiperazine: A reduction product of 1,4-Dinitropiperazine with amino groups instead of nitro groups.

    1,4-Dinitrosopiperazine: A related compound with nitroso groups instead of nitro groups.

    1,4-Diazacyclohexane: The parent compound without any nitro groups.

Uniqueness

This compound is unique due to the presence of two nitro groups, which impart distinct chemical and biological properties

Properties

CAS No.

4164-37-8

Molecular Formula

C4H8N4O4

Molecular Weight

176.13 g/mol

IUPAC Name

1,4-dinitropiperazine

InChI

InChI=1S/C4H8N4O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H2

InChI Key

GSUMZAMXDRIYCL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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